methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
This compound features a unique structure that includes a furo[3,2-c]pyran ring system, a fluorobenzyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, including the formation of the furo[3,2-c]pyran ring system and the introduction of the fluorobenzyl group. One common synthetic route may involve the following steps:
Formation of the furo[3,2-c]pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyphenyl ketone, under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a phenolic hydroxyl group on the furo[3,2-c]pyran ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity to certain biological targets, while the furo[3,2-c]pyran ring system may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate: Similar structure but with a different position of the fluorine atom.
Methyl 3-{2-[(3-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of the fluorobenzyl group and the furo[3,2-c]pyran ring system in methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.
Properties
Molecular Formula |
C23H19FO6 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 3-[2-[(3-fluorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C23H19FO6/c1-13-10-18-20(22(25)29-13)19(21(30-18)23(26)27-2)16-8-3-4-9-17(16)28-12-14-6-5-7-15(24)11-14/h3-11,19,21H,12H2,1-2H3 |
InChI Key |
MKWVYNGIHJQEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=CC=C3OCC4=CC(=CC=C4)F)C(=O)O1 |
Origin of Product |
United States |
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